molecular formula C6H10Cl2N4 B6611500 N-(pyridin-3-yl)guanidine dihydrochloride CAS No. 181650-59-9

N-(pyridin-3-yl)guanidine dihydrochloride

Cat. No. B6611500
CAS RN: 181650-59-9
M. Wt: 209.07 g/mol
InChI Key: PPZUTNSYGMLRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)guanidine dihydrochloride, also known as NPG-dihydrochloride, is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 231.6 g/mol and a melting point of 151-152°C. NPG-dihydrochloride is an organic compound that is classified as a guanidine derivative and is an important reagent used in the synthesis of various organic compounds.

Scientific Research Applications

N-(pyridin-3-yl)guanidine dihydrochloridehloride has been used in a variety of scientific research applications, including the synthesis of various organic compounds, including nucleosides, nucleotides, and peptides. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. In addition, N-(pyridin-3-yl)guanidine dihydrochloridehloride has been used in the synthesis of various pharmaceuticals and drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antiviral drugs.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)guanidine dihydrochloridehloride is not fully understood. However, it is believed that the compound acts as a nucleophilic reagent, which means that it can react with other molecules and form new bonds. This process is known as nucleophilic substitution, and it is believed to be responsible for the synthesis of various organic compounds.
Biochemical and Physiological Effects
N-(pyridin-3-yl)guanidine dihydrochloridehloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as being able to inhibit the growth of certain cancer cells. In addition, N-(pyridin-3-yl)guanidine dihydrochloridehloride has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The use of N-(pyridin-3-yl)guanidine dihydrochloridehloride in laboratory experiments has many advantages, such as its low cost, its easy availability, and its ability to be synthesized in a variety of ways. However, it also has some limitations, such as its limited solubility in water, its instability at higher temperatures, and its potential to cause irritation to the skin and eyes.

Future Directions

The use of N-(pyridin-3-yl)guanidine dihydrochloridehloride in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of N-(pyridin-3-yl)guanidine dihydrochloridehloride in the synthesis of new drugs and pharmaceuticals, as well as its use in the development of new organic compounds. Additionally, research into the biochemical and physiological effects of N-(pyridin-3-yl)guanidine dihydrochloridehloride could lead to new therapeutic applications. Furthermore, further research into the mechanism of action of N-(pyridin-3-yl)guanidine dihydrochloridehloride could lead to an improved understanding of its effects on the body and its potential therapeutic applications. Finally, further research into the synthesis of N-(pyridin-3-yl)guanidine dihydrochloridehloride could lead to the development of new and improved synthesis methods.

Synthesis Methods

N-(pyridin-3-yl)guanidine dihydrochloridehloride is synthesized through a process called the Biginelli reaction, which is a three-component condensation reaction between aldehydes, β-keto esters, and urea or thiourea. This reaction is carried out in an aqueous medium and yields an N-(pyridin-3-yl)guanidine dihydrochloridehloride product in high yields. The Biginelli reaction is a convenient, efficient, and inexpensive method for the synthesis of N-(pyridin-3-yl)guanidine dihydrochloridehloride.

properties

IUPAC Name

2-pyridin-3-ylguanidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-6(8)10-5-2-1-3-9-4-5;;/h1-4H,(H4,7,8,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZUTNSYGMLRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-pyridinyl)guanidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.